molecular formula C17H12BrFN2O3 B424862 (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B424862
M. Wt: 391.2g/mol
InChI Key: NRSDNQVFTSHCMC-RIYZIHGNSA-N
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Description

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, fluorine, and imidazolidinedione moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-fluorobenzylamine, followed by cyclization with glycine or its derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinedione derivatives, depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-2-hydroxybenzylidene)-3-(2-chlorobenzyl)-2,4-imidazolidinedione
  • 5-(5-Bromo-2-hydroxybenzylidene)-3-(2-methylbenzyl)-2,4-imidazolidinedione
  • 5-(5-Bromo-2-hydroxybenzylidene)-3-(2-ethylbenzyl)-2,4-imidazolidinedione

Uniqueness

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H12BrFN2O3

Molecular Weight

391.2g/mol

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C17H12BrFN2O3/c18-12-5-6-15(22)11(7-12)8-14-16(23)21(17(24)20-14)9-10-3-1-2-4-13(10)19/h1-8,22H,9H2,(H,20,24)/b14-8+

InChI Key

NRSDNQVFTSHCMC-RIYZIHGNSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=O)F

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)O)NC2=O)F

Origin of Product

United States

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